2-(Acetyloxy)-5-methylbenzoic acid
CAS No.: 14504-08-6
Cat. No.: VC2099014
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14504-08-6 |
---|---|
Molecular Formula | C10H10O4 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 2-acetyloxy-5-methylbenzoic acid |
Standard InChI | InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) |
Standard InChI Key | FYMUQQMPOYILBF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC(=O)C)C(=O)O |
Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)C)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Information and Identifiers
2-(Acetyloxy)-5-methylbenzoic acid possesses a well-defined chemical structure that determines its physical and chemical properties. The compound is characterized by several chemical identifiers that facilitate its recognition in scientific literature and databases.
Table 1: Chemical Identifiers of 2-(Acetyloxy)-5-methylbenzoic acid
Parameter | Value |
---|---|
CAS Registry Number | 14504-08-6 |
Molecular Formula | C₁₀H₁₀O₄ |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 2-acetyloxy-5-methylbenzoic acid |
InChI | InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) |
InChIKey | FYMUQQMPOYILBF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC(=O)C)C(=O)O |
Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)C)C(=O)O |
PubChem Compound ID | 23251958 |
These chemical identifiers provide unique ways to reference the compound in databases and literature, ensuring precise identification despite variations in naming conventions across different sources. The molecular formula indicates that the molecule contains 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms, arranged in a specific structural configuration that gives the compound its distinctive properties.
Physicochemical Properties
The physical and chemical properties of 2-(Acetyloxy)-5-methylbenzoic acid are determined by its molecular structure, particularly the presence of functional groups such as the carboxylic acid and the acetyloxy group. While specific experimental data for this compound is limited in the provided search results, certain properties can be inferred based on its chemical structure and comparison with similar compounds.
Based on structural analysis and comparison with related compounds such as 2-acetyloxy-5-chlorobenzoic acid, we can infer several physical properties. The compound likely appears as a crystalline solid at room temperature, with a relatively high melting point typical of benzoic acid derivatives. The presence of both polar functional groups (carboxylic acid and ester) and non-polar regions (methyl group and aromatic ring) affects its solubility profile, making it likely soluble in organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide, while having limited solubility in water .
Comparing with the chloro-substituted analog (2-acetyloxy-5-chlorobenzoic acid), which has a reported density of 1.416 g/cm³ and a boiling point of 348.7°C at 760 mmHg, we can expect 2-(Acetyloxy)-5-methylbenzoic acid to have somewhat similar physical properties, albeit with adjustments due to the difference between a methyl and a chloro substituent .
Synthesis Methods
Synthesis from 5-Methylsalicylic Acid
The primary synthetic route to produce 2-(Acetyloxy)-5-methylbenzoic acid involves the acetylation of 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) using acetic anhydride. This reaction represents an esterification of the phenolic hydroxyl group while leaving the carboxylic acid group intact.
Table 2: Synthesis Reaction Components
Component | Chemical Formula | Role in Synthesis |
---|---|---|
5-Methylsalicylic acid | C₈H₈O₃ | Starting material |
Acetic anhydride | C₄H₆O₃ | Acetylating agent |
Concentrated sulfuric acid | H₂SO₄ | Catalyst |
Water | H₂O | Hydrolysis of excess anhydride |
The documented synthesis procedure, which yields 98% of the desired product, is described as follows:
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In an inert atmosphere using a 100 mL three-necked flask, 5.00 g (32.9 mmol, 1.00 eq) of 2-hydroxy-5-methylbenzoic acid is mixed with 16.3 g (159 mmol, 16.1 mL, 4.86 eq) of acetic anhydride.
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A catalytic amount of concentrated sulfuric acid (6.44 mg, 657 μmol, 3.50 μL, 0.02 eq) is added to this suspension.
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After 1 hour of reaction time, 70.0 mL of water is added, and stirring is continued for an additional 17 hours.
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The resulting precipitate is filtered off and washed with 100 mL of water.
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The final product, 2-(Acetyloxy)-5-methylbenzoic acid, is obtained as a colorless solid with a yield of 6.22 g (32.0 mmol, 98%) .
This high-yield synthesis method demonstrates the efficiency of the reaction and the relative stability of the product under the reaction conditions. The use of a catalytic amount of sulfuric acid accelerates the reaction by activating the acetic anhydride for nucleophilic attack by the phenolic hydroxyl group.
Alternative Synthesis Approaches
While the direct acetylation of 5-methylsalicylic acid represents the most straightforward and efficient synthetic route, alternative approaches could potentially be employed based on general organic chemistry principles and the synthesis of similar compounds. These alternative routes might include:
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Methylation of 2-(acetyloxy)-benzoic acid at the 5-position through electrophilic aromatic substitution
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Carboxylation of appropriately substituted acetoxytoluene derivatives
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Selective oxidation of corresponding aldehyde derivatives
Comparison with Related Compounds
Structural Analogs and Isomers
To better understand the properties and potential applications of 2-(Acetyloxy)-5-methylbenzoic acid, it is informative to compare it with structurally related compounds identified in the search results.
Table 3: Comparison of 2-(Acetyloxy)-5-methylbenzoic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
2-(Acetyloxy)-5-methylbenzoic acid | C₁₀H₁₀O₄ | 194.18 | Reference compound |
2-(Acetyloxy)-6-methylbenzoic acid | C₁₀H₁₀O₄ | 194.18 | Methyl group at position 6 instead of 5 |
2-Methoxy-5-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Methoxy group instead of acetyloxy group |
2-acetyloxy-5-chlorobenzoic acid | C₉H₇ClO₄ | 214.60 | Chloro substituent instead of methyl group |
Flusalazine (2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid) | Complex structure | Higher | Complex phenethylamino substituent at position 5 |
These structural analogs differ in the nature and position of substituents on the benzoic acid core structure. The positional isomer 2-(Acetyloxy)-6-methylbenzoic acid has the same molecular formula and weight but differs in the position of the methyl group, which could affect its chemical reactivity and biological properties due to different steric effects .
2-Methoxy-5-methylbenzoic acid represents a simplified analog where the acetyloxy group is replaced by a methoxy group, resulting in a compound with fewer atoms and reduced molecular weight . This structural modification eliminates the hydrolyzable ester group, potentially affecting the compound's stability and pharmacological properties.
The chloro-substituted analog, 2-acetyloxy-5-chlorobenzoic acid, replaces the methyl group with a chlorine atom, introducing an electronegative halogen that would significantly alter the electronic properties of the aromatic ring and potentially the reactivity of the compound .
Structure-Activity Relationships
The structural comparisons provide insights into potential structure-activity relationships. For example, the search results indicate that flusalazine, which shares the 2-acetoxy benzoic acid core but has a more complex substituent at position 5, demonstrates significant analgesic effects in various experimental models without causing gastric damage even at doses up to 1000 mg/kg . This is in stark contrast to conventional NSAIDs like aspirin and indomethacin, which cause critical gastric bleeding.
These findings suggest that the 2-acetoxy benzoic acid scaffold, including potentially 2-(Acetyloxy)-5-methylbenzoic acid, might serve as a promising template for developing safer analgesic and anti-inflammatory agents. The methyl group at position 5 in 2-(Acetyloxy)-5-methylbenzoic acid represents a simpler substitution compared to the complex phenethylamino group in flusalazine, potentially allowing researchers to explore the minimal structural requirements for beneficial pharmacological activity.
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